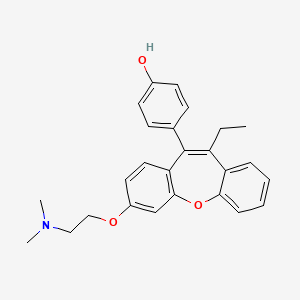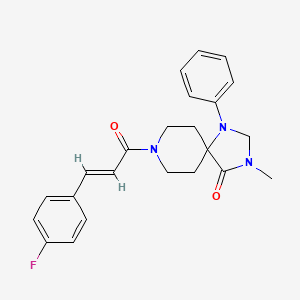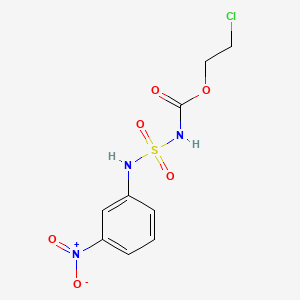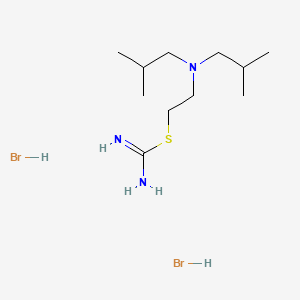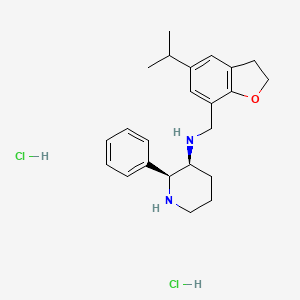
3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring, a benzofuran moiety, and a phenyl group, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran intermediate, followed by the introduction of the piperidine ring and the phenyl group. Common reagents used in these reactions include reducing agents, oxidizing agents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form different derivatives.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety may yield benzofuranones, while reduction of the piperidine ring may produce piperidines with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound might be explored for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-Piperidinamine derivatives: Compounds with similar piperidine structures.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Phenyl-substituted amines: Compounds with phenyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 3-Piperidinamine, N-((2,3-dihydro-5-(1-methylethyl)-7-benzofuranyl)methyl)-2-phenyl-, dihydrochloride, (2S,3S)- lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
CAS No. |
183673-27-0 |
|---|---|
Molecular Formula |
C23H32Cl2N2O |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(2S,3S)-2-phenyl-N-[(5-propan-2-yl-2,3-dihydro-1-benzofuran-7-yl)methyl]piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2O.2ClH/c1-16(2)19-13-18-10-12-26-23(18)20(14-19)15-25-21-9-6-11-24-22(21)17-7-4-3-5-8-17;;/h3-5,7-8,13-14,16,21-22,24-25H,6,9-12,15H2,1-2H3;2*1H/t21-,22-;;/m0../s1 |
InChI Key |
GEMYTIALOXZOQO-IXOXMDGESA-N |
Isomeric SMILES |
CC(C)C1=CC2=C(C(=C1)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4)OCC2.Cl.Cl |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)CNC3CCCNC3C4=CC=CC=C4)OCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


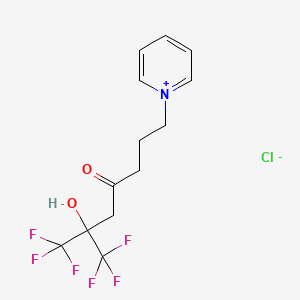
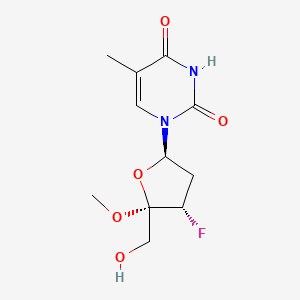
![calcium;(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoate;trihydrate](/img/structure/B15193834.png)
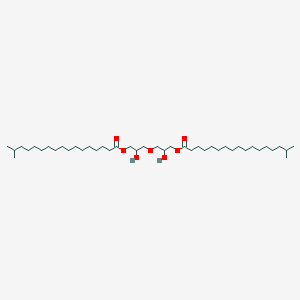
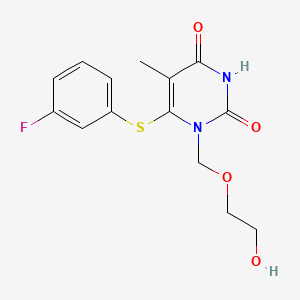
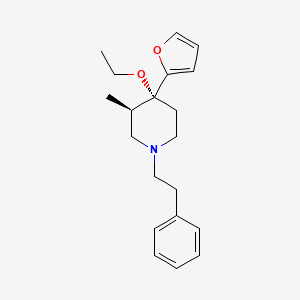
![N-[(2R)-4-chloro-3-oxo-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbutan-2-yl]acetamide](/img/structure/B15193855.png)

